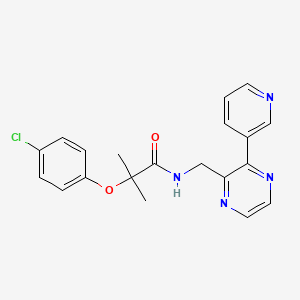

2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide

Description

This compound features a 2-(4-chlorophenoxy)-2-methylpropanamide backbone, with a nitrogen-linked (3-(pyridin-3-yl)pyrazin-2-yl)methyl substituent. The chlorophenoxy group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to bioactivity through hydrophobic interactions and electron-withdrawing effects. The pyridine-pyrazine hybrid substituent may enhance binding specificity to target receptors, such as ion channels or enzymes .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2/c1-20(2,27-16-7-5-15(21)6-8-16)19(26)25-13-17-18(24-11-10-23-17)14-4-3-9-22-12-14/h3-12H,13H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQIMLAQWKJYAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=NC=CN=C1C2=CN=CC=C2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is a heterocyclic organic compound with potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of the compound is . Its structure features a chlorophenoxy group, a pyridine moiety, and a pyrazine derivative, which are critical for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of cancer therapy.

Research indicates that compounds similar to This compound may act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds exhibit significant inhibition of Aurora-A kinase and other cellular pathways essential for tumor growth and survival .

Antitumor Activity

The antitumor potential of this compound has been evaluated through various in vitro assays:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF7 (breast cancer)

- NCI-H460 (lung cancer)

The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.39 µM to 0.46 µM against these cell lines, indicating potent antitumor activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 0.39 ± 0.06 | Induction of autophagy |

| MCF7 | 0.46 ± 0.04 | Inhibition of Aurora-A kinase |

| NCI-H460 | 0.16 ± 0.03 | Apoptosis induction |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation .

Case Studies

-

Study on Pyrazole Derivatives :

A study focused on pyrazole derivatives similar to the compound indicated that they exhibit significant anti-inflammatory and anticancer activities, suggesting a common mechanism involving kinase inhibition . -

Synthesis and Screening :

Various derivatives were synthesized and screened for their biological activity, revealing that modifications to the chlorophenoxy and pyridine groups could enhance potency against specific cancer types .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

*Assumed based on structural similarity; †Calculated based on formula.

Key Structural and Bioactivity Insights

The pyridine moiety may further stabilize interactions via aromatic stacking .

Adamantane Derivative (JNJ 303): The adamantane group confers rigidity and lipophilicity, enhancing blood-brain barrier penetration. Reported as a TRPV1 antagonist with nanomolar potency .

Fluorophenoxy Pyrimidine Analog: Fluorine’s electronegativity may improve membrane permeability and metabolic stability. Pyrimidine’s smaller size vs. pyrazine could alter binding kinetics .

Morpholinylmethyl Derivative :

- Morpholine enhances aqueous solubility, making it suitable for oral formulations. However, reduced lipophilicity may limit CNS penetration .

Bis(trifluoromethyl)phenyl-Piperazinyl Analog :

- Trifluoromethyl groups resist oxidative metabolism, prolonging half-life. Piperazine contributes to basicity, aiding in salt formation for improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.